molecular formula C12H12N2O3 B3849781 5-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 7295-02-5

5-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3849781
CAS No.: 7295-02-5
M. Wt: 232.23 g/mol
InChI Key: QDNLNNAXVJQLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-acetyl-4-aminopyrimidines with benzyloxy methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The benzyloxy methyl group can be oxidized to form a benzoic acid derivative.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The benzyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) or other key enzymes involved in cell cycle regulation, leading to antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: A similar compound with a fused pyrimidine ring system, known for its antiproliferative and antimicrobial activities.

    Pyrido[2,3-d]pyrimidin-7-one:

    Pyrimido[4,5-d]pyrimidine: A compound with a different ring fusion pattern, studied for its anti-inflammatory and analgesic properties.

Uniqueness

5-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the benzyloxy methyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as enhanced binding affinity to target enzymes or improved pharmacokinetic properties.

Properties

CAS No.

7295-02-5

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

5-(phenylmethoxymethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H12N2O3/c15-11-10(6-13-12(16)14-11)8-17-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H2,13,14,15,16)

InChI Key

QDNLNNAXVJQLJO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCC2=CNC(=O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)COCC2=CNC(=O)NC2=O

Origin of Product

United States

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